molecular formula C18H16O8 B1649306 Gossypetin 3,8,3'-trimethyl ether CAS No. 14965-08-3

Gossypetin 3,8,3'-trimethyl ether

Cat. No.: B1649306
CAS No.: 14965-08-3
M. Wt: 360.3 g/mol
InChI Key: XZGZRRSEIISPEP-UHFFFAOYSA-N
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Description

Gossypetin 3,8,3’-trimethyl ether is a derivative of gossypetin, a flavonoid found in the flowers and calyx of Hibiscus sabdariffa (roselle). This compound is known for its strong antibacterial activity and potential therapeutic benefits .

Scientific Research Applications

Gossypetin 3,8,3’-trimethyl ether has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Gossypetin 3,8,3’-trimethyl ether is a potent inhibitor of MKK3 and MKK6 protein kinases . These kinases play a crucial role in the MAPK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it has been found to act as an antagonist of TrkB , a receptor tyrosine kinase that plays a key role in neuronal differentiation and survival .

Mode of Action

The compound interacts with its targets (MKK3, MKK6, and TrkB) by binding to their active sites, thereby inhibiting their activity . This inhibition results in the suppression of the downstream signaling pathways, leading to changes in cellular processes such as cell growth and survival .

Biochemical Pathways

The primary biochemical pathways affected by Gossypetin 3,8,3’-trimethyl ether are the MAPK signaling pathway and the BDNF-TrkB signaling pathway . By inhibiting MKK3 and MKK6, the compound disrupts the MAPK signaling pathway, which can lead to the suppression of cell growth and induction of apoptosis . By acting as an antagonist of TrkB, it can affect neuronal survival and differentiation .

Result of Action

The molecular and cellular effects of Gossypetin 3,8,3’-trimethyl ether’s action include the suppression of cell growth , the induction of apoptosis , and potential effects on neuronal survival and differentiation . For instance, it has been reported to induce apoptosis and autophagic cell death in prostate cancer cells .

Safety and Hazards

Gossypetin 3,8,3’-trimethyl ether is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It targets the respiratory system .

Biochemical Analysis

Biochemical Properties

Gossypetin 3,8,3’-trimethyl ether interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an antagonist of TrkB .

Cellular Effects

Gossypetin 3,8,3’-trimethyl ether has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis and autophagic cell death in prostate cancer cells . It also suppresses esophageal cancer growth by inhibiting MKK3 and MKK6 protein kinases .

Molecular Mechanism

The molecular mechanism of action of Gossypetin 3,8,3’-trimethyl ether involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it acts as an antagonist of TrkB, a receptor tyrosine kinase

Temporal Effects in Laboratory Settings

The effects of Gossypetin 3,8,3’-trimethyl ether can change over time in laboratory settings. For instance, it has been shown to induce apoptosis and autophagic cell death in prostate cancer cells

Metabolic Pathways

Gossypetin 3,8,3’-trimethyl ether is involved in various metabolic pathways. For instance, it is a part of the flavonoid biosynthesis pathway . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gossypetin 3,8,3’-trimethyl ether typically involves the methylation of gossypetin. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of gossypetin 3,8,3’-trimethyl ether follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Gossypetin 3,8,3’-trimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,8-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)15-18(25-3)14(22)13-10(20)7-11(21)16(24-2)17(13)26-15/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZRRSEIISPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933693
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,8-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14965-08-3
Record name Gossypetin 3,8,3'-trimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,8-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gossypetin 3,8,3'-trimethyl ether
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR3F75GKR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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